molecular formula C13H11Cl2NO3S B12127426 Benzenesulfonamide, N-(2,3-dichloro-4-hydroxy-5-methylphenyl)- CAS No. 314751-53-6

Benzenesulfonamide, N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-

Cat. No.: B12127426
CAS No.: 314751-53-6
M. Wt: 332.2 g/mol
InChI Key: IMWWNIPSXVIARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamides are a class of organic compounds containing a sulfonamide group (–SO₂NH₂) attached to a benzene ring. The compound , N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-benzenesulfonamide , combines a sulfonamide moiety with a substituted phenyl ring. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves introducing the sulfonamide group onto the phenyl ring. While specific synthetic routes may vary, one common approach is through nucleophilic substitution reactions. For example:

    Chlorination: Start with 2,3-dichloro-4-hydroxy-5-methylphenol (a precursor). React it with chlorosulfonic acid to form the benzenesulfonamide derivative.

    Hydroxylation: Introduce the hydroxyl group at the desired position using appropriate reagents.

Industrial Production:: Industrial-scale production typically employs efficient and scalable methods to yield the desired compound. Optimization of reaction conditions, catalysts, and purification steps ensures cost-effective production.

Chemical Reactions Analysis

Reactions::

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or other functional groups.

    Reduction: Reduction of the nitro group (if present) or other substituents.

    Substitution: Substitution reactions at the chlorinated positions.

    Acid-Base Reactions: Interaction with bases or acids due to the sulfonamide group.

Common Reagents and Conditions::

    Chlorosulfonic Acid: For sulfonation.

    Hydroxylating Agents: To introduce the hydroxyl group.

    Reduction Agents: Such as hydrogen gas or metal hydrides.

Major Products:: The primary product is the target compound itself, N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-benzenesulfonamide.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated as a potential antiproliferative agent against breast cancer cell lines, particularly triple-negative breast cancer cells.

    Chemistry: Used in studies related to sulfonamides and their biological effects.

    Industry: May have applications in pharmaceuticals and agrochemicals.

Mechanism of Action

The compound likely exerts its effects through CA IX inhibition. CA IX overexpression occurs in solid tumors, making it an attractive target. Inhibition of CA IX disrupts pH regulation and metabolism in tumor cells, affecting their growth and survival.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s essential to compare this compound’s structure, properties, and selectivity against other sulfonamides. Researchers often explore related analogs to understand structure-activity relationships.

Remember that this compound’s unique features lie in its specific chlorination pattern, hydroxylation, and CA IX selectivity. Further research can provide additional insights into its distinctiveness.

Properties

CAS No.

314751-53-6

Molecular Formula

C13H11Cl2NO3S

Molecular Weight

332.2 g/mol

IUPAC Name

N-(2,3-dichloro-4-hydroxy-5-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H11Cl2NO3S/c1-8-7-10(11(14)12(15)13(8)17)16-20(18,19)9-5-3-2-4-6-9/h2-7,16-17H,1H3

InChI Key

IMWWNIPSXVIARR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)Cl)Cl)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.